Synthesis Yield Advantage Over the Tert-Butylamino Analog
The isopropylamino target compound is obtained in 80% isolated yield from 1-butoxy-2,3-epoxypropane, compared to 75% yield for the corresponding tert-butylamino analog under analogous reaction conditions, representing a 5-percentage-point improvement in synthetic efficiency [1].
| Evidence Dimension | Isolated synthetic yield (%) |
|---|---|
| Target Compound Data | 80% yield; isolated as a colorless oil after vacuum rectification [1] |
| Comparator Or Baseline | 1-Butoxy-3-(tert-butylamino)propan-2-ol (CAS 80762-79-4): 75% yield; isolated as white crystals after vacuum rectification [1] |
| Quantified Difference | +5 percentage points (80% vs. 75%) |
| Conditions | Reaction of 1-butoxy-2,3-epoxypropane (0.115 mol) with isopropylamine (0.46 mol, 4 equiv) in methanol at ambient temperature overnight; same epoxide (0.11 mol) with tert-butylamine (0.33 mol, 3 equiv) in methanol, 5 h ambient then 1.5 h reflux [1] |
Why This Matters
Higher synthetic yield directly reduces cost per gram for procurement and scale-up, and the milder reaction conditions (room temperature, no reflux) lower energy input and operational complexity relative to the tert-butylamino congener.
- [1] Pierre FABRE S.A., EP0037780A1 – Alcoxy-propanol amines useful as medicines, and process for their preparation, Example 1 (isopropylamino) and Example 2 (tert-butylamino), pp. 202–235. View Source
